Bromo-PEG2-CH2-Boc

Descripción

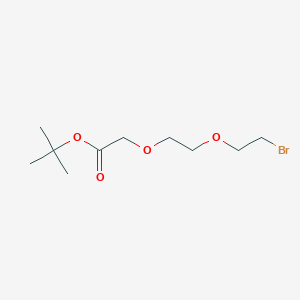

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 2-[2-(2-bromoethoxy)ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOVLGAAQMGPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801163748 | |

| Record name | Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807518-63-3 | |

| Record name | Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo-PEG2-CH2CO2tBu | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bromo-PEG2-CH2-Boc (CAS: 1807518-63-3): A Key Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bromo-PEG2-CH2-Boc (tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate), a bifunctional linker with the CAS number 1807518-63-3. This molecule has emerged as a critical tool in the rapidly advancing field of targeted protein degradation, specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will delve into the chemical properties, synthesis, and application of this linker, with a particular focus on its role in the development of PROTACs targeting Bruton's tyrosine kinase (BTK). Detailed experimental protocols, quantitative data from relevant studies, and visualizations of the underlying biological pathways and experimental workflows are provided to aid researchers in leveraging this compound for their drug discovery efforts.

Introduction to this compound

This compound is a heterobifunctional molecule featuring a bromoethyl group for nucleophilic substitution and a tert-butoxycarbonyl (Boc)-protected carboxylic acid. The core of the molecule is a short polyethylene glycol (PEG) chain consisting of two ethylene glycol units. This PEG linker imparts favorable physicochemical properties, such as increased hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.

PROTACs are chimeric molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase). The length, flexibility, and chemical nature of the linker, such as that of this compound, are key parameters for optimization in PROTAC design.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value |

| CAS Number | 1807518-63-3 |

| Molecular Formula | C₁₀H₁₉BrO₄ |

| Molecular Weight | 283.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Purity | Typically ≥97% |

| Storage Temperature | -20°C for long-term storage |

Synthesis of this compound

Application in PROTAC Synthesis: Targeting Bruton's Tyrosine Kinase (BTK)

This compound has been successfully employed in the synthesis of PROTACs targeting Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation and a validated target in various B-cell malignancies.

Experimental Protocol: Synthesis of a BTK-Targeting PROTAC

The following protocol is adapted from the synthesis of a BTK degrader and describes the use of this compound as a linker.

Step 1: Alkylation of the BTK Ligand with this compound

-

To a solution of the BTK ligand (e.g., a derivative of ibrutinib with a suitable nucleophilic handle) in an appropriate solvent such as dimethylformamide (DMF), add a base (e.g., triethylamine or cesium carbonate).

-

Add this compound (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate by column chromatography on silica gel.

Step 2: Boc Deprotection

-

Dissolve the purified intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected carboxylic acid intermediate.

Step 3: Amide Coupling with an E3 Ligase Ligand

-

To a solution of the deprotected intermediate from Step 2 in DMF, add a coupling agent such as HATU or HOBt/EDC.

-

Add a suitable E3 ligase ligand containing a primary or secondary amine (e.g., pomalidomide or a derivative thereof) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature overnight.

-

Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).

Below is a visual representation of this synthetic workflow.

Biological Evaluation of BTK-Targeting PROTACs

The efficacy of a newly synthesized PROTAC is evaluated through a series of in vitro assays to determine its ability to induce the degradation of the target protein.

Quantitative Data on BTK Degradation

The following table presents representative data from studies on BTK PROTACs, illustrating the key metrics used to assess their performance. While the specific PROTAC synthesized with this compound in the previously mentioned study did not have its degradation data published, the data below from other BTK PROTACs with short PEG linkers provides a relevant benchmark.[1][2]

| PROTAC Identifier | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| P13I | Pomalidomide (CRBN) | RAMOS | ~10 | >73 |

| PTD10 | Pomalidomide (CRBN) | Ramos | 0.5 | >95 |

| PTD10 | Pomalidomide (CRBN) | JeKo-1 | 0.6 | >95 |

-

DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Experimental Protocol: Western Blotting for BTK Degradation

This protocol is a standard method to quantify the levels of a target protein in cells following treatment with a PROTAC.[3]

-

Cell Culture and Treatment: Plate cells (e.g., a B-cell lymphoma cell line such as RAMOS or JeKo-1) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the BTK-targeting PROTAC for a specified period (e.g., 18-24 hours).

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of total protein from each sample onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for BTK.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative amount of BTK protein in each sample.

-

Plot the relative BTK levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

-

The general workflow for evaluating PROTAC-mediated protein degradation is depicted below.

The BTK Signaling Pathway and PROTAC Mechanism of Action

Understanding the biological context in which a PROTAC operates is crucial for its rational design and development. The diagram below illustrates the BTK signaling pathway and the mechanism by which a BTK-targeting PROTAC induces its degradation.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its chemical structure, featuring a reactive bromoethyl group, a protected carboxylic acid, and a hydrophilic PEG2 spacer, provides a well-balanced set of properties for the construction of effective protein degraders. The successful application of this linker in the development of BTK-targeting PROTACs underscores its utility in the field of targeted protein degradation. This technical guide provides researchers with the fundamental knowledge, experimental protocols, and conceptual frameworks necessary to effectively utilize this compound in their drug discovery and chemical biology research.

References

- 1. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Bromo-PEG2-CH2-Boc molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG2-CH2-Boc, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical properties, relevant experimental protocols, and its role in the broader context of targeted protein degradation.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for its application in chemical synthesis and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉BrNO₄ | [1] |

| Molecular Weight | 283.16 g/mol | [1] |

| Alternate Molecular Weight | 283.159 g/mol | [2] |

| CAS Number | 1807518-63-3 | [1] |

Role in PROTAC Synthesis

This compound serves as a PEG-based linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol (PEG) spacer in this compound provides flexibility and influences the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Experimental Workflow: PROTAC Assembly

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a generalized workflow for the assembly of a PROTAC, highlighting the integration of the linker.

Caption: Generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.

Representative Experimental Protocol: Synthesis of a PROTAC Precursor

The following is a generalized protocol for the initial coupling of this compound to a ligand for the target protein. This represents a crucial first step in the assembly of the final PROTAC molecule. This is a representative protocol and may require optimization based on the specific reactivity of the target ligand.

Materials:

-

Target protein ligand with a suitable nucleophilic group (e.g., a phenol or amine)

-

This compound

-

A suitable base (e.g., potassium carbonate, diisopropylethylamine)

-

An appropriate aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

-

Analytical equipment for reaction monitoring (e.g., TLC, LC-MS)

-

Purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a solution of the target protein ligand in the chosen solvent, add the base. The reaction should be carried out under an inert atmosphere.

-

Addition of Linker: Add this compound to the reaction mixture. The molar ratio of the reactants should be optimized, but a slight excess of the bromo-linker may be used.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the coupling.

-

Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting materials and the formation of the product.

-

Work-up: Once the reaction is complete, the mixture is typically quenched with water and extracted with an appropriate organic solvent. The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and concentrated under reduced pressure.

-

Purification: The crude product is then purified using a suitable technique, most commonly column chromatography on silica gel, to yield the Boc-protected linker-ligand conjugate.

-

Characterization: The structure and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The resulting product is an intermediate that, after deprotection of the Boc group, can be coupled to a ligand for an E3 ubiquitin ligase to form the final PROTAC molecule.

References

The Versatility of Bromo-PEG2-CH2-Boc in Proteolysis Targeting Chimera (PROTAC) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The nature of this linker is paramount, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties. Bromo-PEG2-CH2-Boc is a widely utilized polyethylene glycol (PEG)-based linker in PROTAC synthesis. This technical guide provides an in-depth overview of its application in research, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate its role in the synthesis and mechanism of action of PROTACs.

Core Application: A Heterobifunctional Linker for PROTAC Synthesis

This compound serves as a flexible, hydrophilic linker that facilitates the creation of effective PROTACs. Its chemical structure features two key reactive handles: a bromo group and a Boc-protected amine. This bifunctional nature is central to its utility in the stepwise assembly of PROTACs.

The bromo group acts as a good leaving group, enabling nucleophilic substitution reactions, typically with an amine or hydroxyl group on one of the PROTAC's ligands (either the target protein ligand or the E3 ligase ligand). The tert-butyloxycarbonyl (Boc) protecting group on the other end of the linker masks a primary amine. This protecting group is stable under the conditions of the initial coupling reaction but can be readily removed under acidic conditions to reveal the amine, which is then available for conjugation to the second ligand. This sequential and controlled approach is fundamental to the synthesis of these complex heterobifunctional molecules.

Quantitative Data on PROTACs Utilizing PEG Linkers

The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific data for PROTACs using the exact this compound linker can be found in various research publications, the following table provides illustrative data for PROTACs with two-unit PEG linkers, highlighting the impact of linker length on efficacy.

| PROTAC Name | Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |

| DDO3602 | PARP1 | HSP90-recruited E3 ligases | 2 | 490.3 ± 113.6 | >60% at 1 µM | MCF-7 |

| Hypothetical PROTAC A | BRD4 | CRBN | 2 | ~50 | ~90 | HeLa |

| Hypothetical PROTAC B | BTK | VHL | 2 | ~10 | ~95 | MOLM-14 |

Note: Data for Hypothetical PROTACs A and B are representative values based on published literature for PROTACs with similar linker lengths and are intended for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis and evaluation of PROTACs using a linker such as this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis for conjugating a target protein ligand (Ligand-OH) and an E3 ligase ligand (Ligand-NH2) using this compound.

Step 1: Coupling of this compound to the Target Protein Ligand

-

Reaction Setup: To a solution of the target protein ligand containing a hydroxyl group (Ligand-OH, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a base such as cesium carbonate (Cs2CO3, 2.0 eq).

-

Addition of Linker: Add this compound (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting Boc-protected intermediate by column chromatography on silica gel.

Step 2: Deprotection and Coupling to the E3 Ligase Ligand

-

Boc Deprotection: Dissolve the purified Boc-protected intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

-

Reaction Conditions: Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

-

Removal of Acid: Co-evaporate the reaction mixture with toluene under reduced pressure to remove excess TFA.

-

Amide Coupling: Dissolve the deprotected amine intermediate and the E3 ligase ligand containing a carboxylic acid (Ligand-COOH, 1.0 eq) in anhydrous DMF.

-

Addition of Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Final Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

-

Purification: Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC). Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot for Protein Degradation

This protocol details the evaluation of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing the Role of this compound in Research

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes and relationships involving this compound in PROTAC research.

Bromo-PEG2-CH2-Boc: A Technical Guide to a Versatile Bifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifunctional linkers are a cornerstone of modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Among these, Bromo-PEG2-CH2-Boc has emerged as a valuable and versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of this compound, including its physicochemical properties, its role in PROTAC design, detailed experimental protocols for its use, and a case study on its application in the development of potent BET protein degraders.

Introduction to this compound as a Bifunctional Linker

This compound, with the systematic name 2-Methyl-2-propanyl [2-(2-bromoethoxy)ethoxy]acetate, is a heterobifunctional linker featuring a bromo group at one end and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other, connected by a short, hydrophilic diethylene glycol (PEG2) spacer.[1][2] This specific arrangement of functional groups makes it an ideal tool for the modular synthesis of PROTACs.

The bromo group serves as a reactive handle for nucleophilic substitution, allowing for facile conjugation to a ligand for a protein of interest (POI).[3] The Boc-protected carboxylic acid provides a latent functional group that, after deprotection, can be coupled to an E3 ubiquitin ligase ligand.[4] The PEG2 spacer enhances the aqueous solubility of the resulting PROTAC molecule, a critical property for improving cell permeability and overall pharmacokinetic profiles.[5]

Physicochemical and Technical Properties

A clear understanding of the linker's properties is essential for its effective application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 1807518-63-3 | [2][6] |

| Molecular Formula | C₁₀H₁₉BrO₄ | [2][6] |

| Molecular Weight | 283.16 g/mol | [2][6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Density | ~1.3 g/cm³ | [2][6] |

| Boiling Point | 316.4 °C at 760 mmHg | [2][6] |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [8] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Store at -20°C for long-term stability | [7] |

Mechanism of Action: The Role of the Linker in PROTAC Function

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1] A PROTAC consists of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[9]

Application Case Study: Synthesis of a BET Degrader (e.g., BETd-260)

To illustrate the application of a bromo-PEG-Boc linker, we will consider the synthesis of a highly potent BET (Bromodomain and Extra-Terminal) protein degrader, BETd-260.[3][10] BETd-260 degrades BRD2, BRD3, and BRD4 at picomolar concentrations and has shown significant anti-tumor activity.[10][11] Its synthesis involves coupling a BET inhibitor (the POI ligand) with an E3 ligase ligand (derived from thalidomide for Cereblon recruitment) via a PEG linker. The following workflow and protocols are representative of the synthesis of such a molecule using this compound.

Overall Synthetic Workflow

The synthesis is a multi-step process that involves the sequential coupling of the linker to the two ligands.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and characterization of a PROTAC using this compound.

Protocol 1: Conjugation of this compound to a POI Ligand

This step involves a nucleophilic substitution reaction where a nucleophilic group (e.g., a phenol or amine) on the POI ligand displaces the bromide on the linker.

-

Dissolve the POI ligand (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base , such as potassium carbonate (K₂CO₃, 2-3 equivalents) or diisopropylethylamine (DIPEA, 2-3 equivalents), to the solution to deprotonate the nucleophile.

-

Add this compound (1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-80°C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion , quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate (POI-Linker-Boc) by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection of the POI-Linker Intermediate

This protocol removes the Boc protecting group to reveal a free carboxylic acid, which is necessary for the subsequent coupling step.

-

Dissolve the Boc-protected intermediate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

-

Cool the solution to 0°C in an ice bath.

-

Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate with toluene (3 times) to remove residual TFA. The resulting deprotected intermediate can be used directly in the next step.

Protocol 3: Amide Coupling to the E3 Ligase Ligand

This final coupling step forms the complete PROTAC molecule.

-

Dissolve the deprotected POI-linker intermediate (1 equivalent) and the E3 ligase ligand (e.g., a pomalidomide derivative with a free amine, 1.1 equivalents) in DMF.

-

Add a peptide coupling reagent , such as HATU (1.2 equivalents) or HBTU (1.2 equivalents).

-

Add a non-nucleophilic base , such as DIPEA (3-4 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

-

Upon completion , dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC) to obtain the high-purity product.

Characterization and Biological Evaluation

Once synthesized, the PROTAC's biological activity must be thoroughly characterized.

Biological Activity Data for a Representative BET Degrader (BETd-260)

| Parameter | Cell Line | Value | Reference(s) |

| BRD4 Degradation | RS4;11 | 30-100 pM | [3][10] |

| IC₅₀ (Cell Growth Inhibition) | RS4;11 | 51 pM | [3][10] |

| IC₅₀ (Cell Growth Inhibition) | MOLM-13 | 2.2 nM | [3][10] |

| Apoptosis Induction | RS4;11 | 3-10 nM | [3][10] |

| Apoptosis Induction | MOLM-13 | 3-10 nM | [3][10] |

| Binding Affinity (Kd) for BRD4(1) (for a similar BETi) | - | 137 nM | [12] |

Key Experimental Protocols for Biological Evaluation

Protocol 4: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This is the most common method to quantify the degradation of the target protein.

-

Cell Seeding and Treatment : Seed cells (e.g., RS4;11) in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 pM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer : Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.

-

Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

-

Data Analysis : Calculate the percentage of protein degradation relative to the vehicle-treated control for each concentration. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Downstream Signaling Effects: BRD4 Degradation and the c-Myc Pathway

BET proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, most notably c-Myc.[13] By degrading BRD4, a PROTAC like BETd-260 can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.[11]

Conclusion

This compound is a highly effective and synthetically accessible bifunctional linker for the construction of PROTACs. Its defined length, hydrophilicity, and orthogonal reactive ends provide medicinal chemists with a reliable tool to systematically assemble and optimize these complex molecules. As demonstrated through the representative synthesis of a potent BET degrader, this linker facilitates the creation of powerful chemical probes and potential therapeutics for targeted protein degradation. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field, enabling the continued exploration and development of novel protein degraders.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS#:1807518-63-3 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. This compound | CAS#:1807518-63-3 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemscene.com [chemscene.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of the PEG2 Spacer in Bromo-PEG2-CH2-Boc: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a target protein binder, an E3 ligase ligand, and a crucial linking moiety. The linker is not merely a passive tether but an active modulator of a PROTAC's physicochemical properties and biological activity. This technical guide delves into the core functionalities of the Bromo-PEG2-CH2-Boc linker, with a particular focus on the indispensable role of its polyethylene glycol 2 (PEG2) spacer.

Understanding the this compound Linker

The this compound molecule is a bifunctional linker designed for the modular synthesis of PROTACs. Its structure comprises three key components:

-

Bromo group: A reactive handle that can participate in nucleophilic substitution reactions, allowing for covalent attachment to a ligand for either the target protein or the E3 ligase.

-

PEG2 spacer: A short chain of two ethylene glycol units that provides specific and advantageous properties to the resulting PROTAC molecule.

-

Boc-protected amine: A tert-butyloxycarbonyl (Boc) protected amine group, which, upon deprotection, reveals a primary amine that can be readily coupled to the other ligand through amide bond formation or other conjugation chemistries.

The Multifaceted Role of the PEG2 Spacer

The PEG2 spacer is a critical determinant of the overall performance of a PROTAC constructed using this linker. Its primary functions include enhancing solubility, optimizing ternary complex formation, and influencing cell permeability.

Enhancing Solubility and Physicochemical Properties

PROTACs are often large molecules that can suffer from poor aqueous solubility, hindering their development as therapeutic agents. The inclusion of hydrophilic PEG units is a well-established strategy to mitigate this issue. The two ethylene glycol units in the PEG2 spacer introduce polarity, which can significantly improve the solubility of the final PROTAC conjugate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₉BrO₄ |

| Molecular Weight | 283.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.269 g/cm³ |

| Boiling Point | 316.4 ± 22.0 °C at 760 mmHg |

| Flash Point | 145.2 ± 22.3 °C |

| LogP | 1.7562 |

| Topological Polar Surface Area (TPSA) | 44.76 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 7 |

Data compiled from publicly available sources.

Optimizing Ternary Complex Formation and Degradation Efficiency

The primary mechanism of action for a PROTAC is the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. The length and flexibility of the linker are critical for achieving an optimal orientation of these two proteins, which is necessary for efficient ubiquitination and subsequent degradation of the target.

A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in an unproductive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The PEG2 spacer provides a specific and well-defined length that can be optimal for certain target-ligase pairs.

Table 2: Illustrative Impact of PEG Linker Length on PROTAC Performance

| PROTAC Example | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (10⁻⁶ cm/s) |

| PROTAC 1 | Alkyl Chain | >1000 | <10 | 5.2 |

| PROTAC 2 | PEG2 | 85 | 92 | 3.1 |

| PROTAC 3 | PEG4 | 35 | 98 | 2.5 |

| PROTAC 4 | PEG6 | 150 | 85 | 1.8 |

This table presents illustrative data compiled from various sources in the literature to demonstrate the general trend of how PEG linker length can influence PROTAC activity. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific target, E3 ligase, and cell line used.

The data illustrates that a PEG2 linker can lead to a potent PROTAC, though the optimal length must be determined empirically for each system.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing a PEG linker like this compound.

General Synthesis of a PROTAC using a Bifunctional PEG Linker

This protocol outlines a general strategy for the synthesis of a PROTAC molecule.

Materials:

-

Target protein ligand with a suitable functional group (e.g., amine, carboxylic acid).

-

E3 ligase ligand (e.g., pomalidomide) with a complementary functional group.

-

This compound or a similar bifunctional PEG linker.

-

Coupling reagents (e.g., HATU, HOBt, EDC).

-

Bases (e.g., DIPEA, triethylamine).

-

Solvents (e.g., DMF, DMSO).

-

Deprotection reagent (e.g., TFA for Boc group removal).

-

Purification supplies (e.g., HPLC, silica gel chromatography).

Procedure:

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand (e.g., with a free amine) and this compound in an appropriate solvent like DMF.

-

If coupling a carboxylic acid, add coupling reagents such as HATU and a base like DIPEA.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC or column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane).

-

Add trifluoroacetic acid (TFA) and stir at room temperature to remove the Boc protecting group.

-

Monitor the reaction by LC-MS.

-

Evaporate the solvent and TFA under reduced pressure.

-

-

Second Coupling Reaction:

-

Dissolve the deprotected E3 ligase-linker intermediate (now with a free amine) and the target protein ligand (e.g., with a carboxylic acid) in a suitable solvent like DMF.

-

Add coupling reagents (e.g., HATU, DIPEA).

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

-

Final Purification:

-

Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.

-

Characterize the final compound by HRMS and NMR.

-

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein.

-

PROTAC compound dissolved in DMSO.

-

Cell culture medium and supplements.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

-

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows.

Caption: PROTAC mechanism of action.

Caption: Western blot experimental workflow.

Conclusion

The PEG2 spacer within the this compound linker is a critical design element that significantly influences the properties of the resulting PROTAC molecule. Its ability to enhance solubility, coupled with its specific length and flexibility for optimizing ternary complex formation, makes it a valuable tool for the development of potent and effective protein degraders. The rational selection of linker length, as exemplified by the PEG2 moiety, is a key consideration in the design of next-generation therapeutics based on targeted protein degradation. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of such linkers in their drug discovery efforts.

The Strategic Role of the Boc Protecting Group in Bromo-PEG2-CH2-Boc for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the precise chemical architecture of linker molecules is paramount. Bromo-PEG2-CH2-Boc has emerged as a critical building block in the synthesis of these sophisticated molecules. This technical guide provides a comprehensive analysis of the core functions of its components, with a particular focus on the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group. This guide will delve into the chemical properties, experimental applications, and the logical workflows where this heterobifunctional linker is employed, providing researchers with the foundational knowledge for its effective utilization.

The Anatomy of a Versatile Linker: this compound

This compound is a heterobifunctional linker designed for sequential, controlled chemical reactions. Its structure can be dissected into three key functional domains:

-

The Bromo Group (-Br): This alkyl bromide serves as a reactive handle for nucleophilic substitution. It allows for the covalent attachment of the linker to a nucleophile, such as a thiol or an amine, on a target-binding ligand or an E3 ligase ligand.

-

The PEG2 Spacer (-O(CH2)2O(CH2)2O-): The two-unit polyethylene glycol (PEG) chain imparts hydrophilicity to the molecule. This is crucial for improving the solubility and pharmacokinetic properties of the resulting PROTAC molecule, which are often large and can suffer from poor solubility.[1][2] The flexibility of the PEG chain is also thought to be important for allowing the two ends of the PROTAC to optimally orient themselves to form a stable ternary complex with the target protein and the E3 ligase.[1]

-

The Boc-Protected Amine (-NH-Boc): The terminal amine is temporarily masked by a tert-butyloxycarbonyl (Boc) group. This protection is essential for preventing the amine from reacting prematurely during the initial conjugation step involving the bromo group. Once the first conjugation is complete, the Boc group can be selectively removed under acidic conditions to reveal the primary amine, which is then available for a subsequent conjugation reaction.

The Boc Protecting Group: A Cornerstone of Sequential Bioconjugation

The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[3]

Mechanism of Boc Protection

The protection of an amine with a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride. The resulting intermediate collapses, releasing tert-butoxide, which is then protonated, and carbon dioxide, driving the reaction to completion.

Mechanism of Boc Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent.[3] The acid protonates the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

dot

Caption: Boc deprotection mechanism under acidic conditions.

Application in PROTAC Synthesis: A Step-by-Step Workflow

The use of this compound is exemplified in the synthesis of PROTACs, which are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][5][6] The synthesis is a sequential process that leverages the differential reactivity of the bromo group and the protected amine.

dot

References

- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. Buy N-Benzylphthalimide (EVT-261723) | 2142-01-0 [evitachem.com]

- 4. chemscene.com [chemscene.com]

- 5. Buy Bromo-PEG2-CH2CO2tBu | 1807518-63-3 | >98% [smolecule.com]

- 6. Bromo-PEG2-CH2CO2tBu | 1807518-63-3 [chemicalbook.com]

The Strategic Application of Bromo-PEG2-CH2-Boc in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to an event-driven mechanism of targeted protein degradation.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3]

Among the diverse array of linker architectures, those incorporating polyethylene glycol (PEG) units have gained prominence. This guide focuses on a specific bifunctional linker building block, Bromo-PEG2-CH2-Boc (tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate), and its application in the synthesis of PROTACs for targeted protein degradation. We will delve into its chemical properties, provide exemplary synthesis and experimental protocols, and present quantitative data for PROTACs targeting key oncology proteins, Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

Core Concepts: The Role of this compound in PROTAC Design

This compound is a versatile building block for PROTAC synthesis. Its key features include:

-

A Bromine Terminus: This serves as a reactive handle for covalent bond formation, typically with a nucleophilic group (e.g., an amine or phenol) on the E3 ligase ligand or the POI ligand.

-

A Boc-Protected Carboxylic Acid: The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection to reveal a carboxylic acid, which can then be coupled to the other ligand, providing a modular approach to PROTAC synthesis.

-

A Two-Unit PEG Chain: The diethylene glycol (PEG2) spacer imparts hydrophilicity to the PROTAC molecule. This is often crucial for improving the solubility of otherwise large and hydrophobic PROTACs, a common challenge in their development.[4] The flexibility of the PEG chain can also be advantageous for achieving a productive ternary complex formation.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₉BrO₄ | [5] |

| Molecular Weight | 283.16 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Solubility | Soluble in DMSO, DCM, DMF | [7] |

PROTAC-Mediated Protein Degradation: A Mechanistic Overview

The ultimate goal of a PROTAC is to hijack the cell's ubiquitin-proteasome system (UPS) to eliminate a target protein. This process can be broken down into several key steps, as illustrated in the following workflow.

Case Study 1: Targeting BRD4 with PEG-Linked PROTACs

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of key oncogenes, including c-MYC.[8] Its involvement in various cancers has made it a prime target for therapeutic intervention. PROTACs that induce the degradation of BRD4 have shown significant anti-proliferative effects in cancer cell lines.

BRD4 Signaling Pathway

BRD4 functions by binding to acetylated histones and recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters, leading to transcriptional activation. Degradation of BRD4 disrupts this process, leading to the downregulation of oncogenes.

Quantitative Data for BRD4-Targeting PROTACs

Table 2: Degradation Efficiency of the BRD4-Targeting PROTAC MZ1

| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference(s) |

| H661 | 8 | >90 | 24 | |

| H838 | 23 | >90 | 24 | |

| HeLa | ~100 | >90 | 24 | [9] |

| Mv4-11 | N/A | >90 | 24 |

Note: DC₅₀ is the concentration required for 50% degradation, and Dₘₐₓ is the maximum degradation observed.

Case Study 2: Targeting BTK with a PEG2-Linked PROTAC

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway and is a validated therapeutic target in B-cell malignancies.[10] The PROTAC MT-802 was developed to target both wild-type and mutant forms of BTK.[11] The synthesis of MT-802 involves a linker derived from a PEG2 unit, closely related to this compound.

BTK Signaling Pathway

BTK is activated downstream of the B-cell receptor and phosphorylates phospholipase C gamma 2 (PLCγ2), initiating a signaling cascade that promotes B-cell proliferation and survival. PROTAC-mediated degradation of BTK effectively shuts down this pathway.

Quantitative Data for the BTK-Targeting PROTAC MT-802

MT-802 utilizes a linker that incorporates a PEG2 unit and effectively degrades both wild-type and clinically relevant mutant forms of BTK.

Table 3: Degradation Efficiency of the BTK-Targeting PROTAC MT-802

| Cell Line / BTK Status | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference(s) |

| NAMALWA (Wild-Type) | 14.6 | >99 | 24 | [11] |

| XLA (C481S Mutant) | 14.9 | >99 | 24 | [11] |

| Primary CLL Cells | N/A | >90 | 24 | [11] |

Experimental Protocols

Representative PROTAC Synthesis using a this compound Linker

This generalized protocol outlines the steps for synthesizing a PROTAC using this compound, a POI ligand with a free amine, and an E3 ligase ligand with a phenolic hydroxyl group.

Step 1: Coupling of E3 Ligase Ligand to the Linker

-

Dissolve the E3 ligase ligand (1 equivalent) and this compound (1.2 equivalents) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting intermediate by flash column chromatography on silica gel.

Step 2: Boc Deprotection

-

Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Step 3: Coupling of POI Ligand

-

Dissolve the deprotected intermediate from Step 2 (1 equivalent) and the POI ligand (1.1 equivalents) in anhydrous DMF.

-

Add a peptide coupling reagent, such as HATU (1.2 equivalents), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 3 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Western Blot Analysis of Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[12]

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and reagents

-

Ice-cold phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[13]

Cell Viability Assay

This protocol assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a specified period (e.g., 72 hours).

-

Assay: Add the cell viability reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound is a valuable and versatile chemical tool for the modular synthesis of PROTACs. The incorporation of a short, hydrophilic PEG2 linker can confer favorable physicochemical properties, such as enhanced solubility, which is often a critical parameter for successful drug development.[2] The case studies of BRD4 and BTK-targeting PROTACs highlight the potential of this approach to achieve potent and selective degradation of key disease-driving proteins. The experimental protocols provided herein offer a framework for the synthesis and evaluation of novel PROTACs, empowering researchers to advance the field of targeted protein degradation. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to grow, rational design principles will further refine the development of next-generation protein degraders with superior therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. This compound | CAS#:1807518-63-3 | Chemsrc [chemsrc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Crucial Core: A Technical Guide to PROTAC Linkers Featuring Bromo-PEG2-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of two key moieties: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2] Connecting these two critical components is the often-underestimated linker, a chemical scaffold that is far more than a simple spacer. The linker's length, composition, and flexibility are paramount in dictating the efficacy, solubility, and cell permeability of the PROTAC.[3] Among the various linker types, those incorporating polyethylene glycol (PEG) chains have become a cornerstone of PROTAC design. This guide provides an in-depth exploration of PROTAC linkers, with a specific focus on the versatile building block, Bromo-PEG2-CH2-Boc.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which bestow a unique and advantageous combination of hydrophilicity and flexibility.[4] This is particularly crucial in PROTAC design, as the resulting large molecules often suffer from poor solubility and limited cell permeability. The introduction of a PEG linker can significantly enhance the aqueous solubility of a PROTAC, a critical factor for its therapeutic potential.[5]

The flexibility of PEG linkers is another key attribute. It allows the PROTAC to adopt a range of conformations, increasing the likelihood of forming a stable and productive ternary complex between the target protein and the E3 ligase.[4] This conformational adaptability can be a decisive factor in the efficiency of protein degradation.

Featured Linker: this compound

This compound is a bifunctional linker that has gained prominence in PROTAC synthesis. It features a two-unit polyethylene glycol chain, which provides the aforementioned benefits of solubility and flexibility. The molecule is capped with a bromo group at one end and a Boc-protected amine at the other, offering two distinct points for chemical modification. The bromo group is a versatile handle for nucleophilic substitution reactions, while the Boc-protected amine can be deprotected to reveal a primary amine ready for amide bond formation. This dual reactivity makes this compound a valuable tool for the modular and efficient assembly of PROTACs.

Quantitative Data on PROTAC Linkers

The selection of an appropriate linker is a critical step in PROTAC design, and its properties can be quantitatively correlated with the degradation efficiency of the final molecule. The following table summarizes key quantitative data related to PROTAC linkers, providing a framework for rational linker design.

| Linker Property | Parameter(s) | Typical Range | Impact on PROTAC Performance | Reference(s) |

| Length | Number of atoms, Angstroms (Å) | 8 - 20 atoms | Affects ternary complex formation and stability. Optimal length is target-dependent. | [4] |

| Composition | PEG, alkyl, or hybrid | Varies | Influences solubility, permeability, and metabolic stability. | [3] |

| Flexibility | Number of rotatable bonds | 5 - 20 | Enables conformational sampling to achieve a productive ternary complex. | [4] |

| Degradation Potency | DC50 (concentration for 50% degradation) | nM to µM | A measure of the PROTAC's efficacy in degrading the target protein. | |

| Maximum Degradation | Dmax (maximum percentage of degradation) | >80% | Indicates the extent of target protein removal. |

Experimental Protocols

Synthesis of a PROTAC using this compound (Amide Bond Formation)

This protocol describes a general method for the synthesis of a PROTAC where a carboxylic acid-functionalized ligand for the protein of interest (POI-COOH) is coupled to the deprotected amine of the Bromo-PEG2-CH2-linker, followed by conjugation to an amine-containing E3 ligase ligand (E3-NH2).

Materials:

-

This compound

-

POI-COOH

-

E3-NH2

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Silica gel for column chromatography

Procedure:

-

Boc Deprotection:

-

Dissolve this compound (1.0 eq) in DCM.

-

Add TFA (10 eq) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with DCM three times to remove residual TFA. The resulting amine salt is used directly in the next step.

-

-

Amide Coupling with POI-COOH:

-

Dissolve POI-COOH (1.0 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) and HATU (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected bromo-PEG2-linker (1.1 eq) in anhydrous DMF.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with water and extract with EtOAc.

-

Wash the organic layer with saturated NaHCO3 solution and brine.

-

Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the POI-linker intermediate.

-

-

Nucleophilic Substitution with E3-NH2:

-

Dissolve the POI-linker intermediate (1.0 eq) and E3-NH2 (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq).

-

Heat the reaction mixture to 80°C and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with EtOAc.

-

Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate.

-

Purify the final PROTAC product by preparative HPLC.

-

Characterization of the Synthesized PROTAC

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final PROTAC and monitor reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the final PROTAC.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.

-

Incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

Quantify band intensities to determine the extent of protein degradation.

-

TR-FRET Assay for Ternary Complex Formation

This assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

Materials:

-

Purified recombinant target protein (POI), often with a tag (e.g., His-tag)

-

Purified recombinant E3 ligase complex (e.g., VHL or Cereblon), often with a tag (e.g., GST-tag)

-

Synthesized PROTAC

-

TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Europium)

-

TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-APC)

-

Assay buffer

-

384-well microplates

Procedure:

-

Assay Setup:

-

Prepare a solution of the POI and the E3 ligase in assay buffer.

-

Prepare serial dilutions of the PROTAC.

-

Add the POI, E3 ligase, and PROTAC dilutions to the microplate wells.

-

Incubate at room temperature to allow for complex formation.

-

-

Antibody Addition:

-

Add the TR-FRET donor and acceptor-labeled antibodies to the wells.

-

Incubate in the dark to allow for antibody binding.

-

-

Signal Detection:

-

Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.

-

Calculate the TR-FRET ratio to determine the extent of ternary complex formation.

-

Visualizations

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. explorationpub.com [explorationpub.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using Bromo-PEG2-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical element, as its length, flexibility, and chemical properties significantly influence the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[2][4]

Polyethylene glycol (PEG) based linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic versatility.[2][5][6] Bromo-PEG2-CH2-Boc is a bifunctional PEG-based linker that serves as a valuable building block for the modular synthesis of PROTACs. It features a reactive bromo group for nucleophilic substitution and a Boc-protected amine, which allows for sequential, controlled conjugation to the POI and E3 ligase ligands.

This document provides detailed protocols and application notes for the synthesis of PROTACs utilizing the this compound linker.

PROTAC Mechanism of Action

The mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation pathway.

Caption: General mechanism of action of a PROTAC.

Synthetic Strategy Overview

The synthesis of a PROTAC using this compound is a modular process that can be performed in either solution-phase or on solid-phase. The general workflow involves two key coupling steps separated by a deprotection step. The order of ligand attachment can be varied depending on the specific chemistry of the POI and E3 ligase ligands.

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols